4-(4-Methylpiperidin-1-yl)butanoic acid

Calcium Channel Blocker Vasorelaxant Cardiovascular Research

4-(4-Methylpiperidin-1-yl)butanoic acid (CAS 775248-47-0) is a synthetic gamma-aminobutyric acid (GABA) analogue belonging to the class of N-substituted piperidine butanoic acid derivatives. Characterized by a 4-methylpiperidine ring linked to a butanoic acid chain (MF: C10H19NO2, MW: 185.26), this compound serves as a versatile scaffold in central nervous system (CNS) drug discovery and ion channel research.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 775248-47-0
Cat. No. B2828406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)butanoic acid
CAS775248-47-0
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCC1CCN(CC1)CCCC(=O)O
InChIInChI=1S/C10H19NO2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13/h9H,2-8H2,1H3,(H,12,13)
InChIKeyNFINUZCPZMEZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperidin-1-yl)butanoic Acid (CAS 775248-47-0): A Piperidine-Based GABA Scaffold for CNS and Ion Channel Research


4-(4-Methylpiperidin-1-yl)butanoic acid (CAS 775248-47-0) is a synthetic gamma-aminobutyric acid (GABA) analogue belonging to the class of N-substituted piperidine butanoic acid derivatives . Characterized by a 4-methylpiperidine ring linked to a butanoic acid chain (MF: C10H19NO2, MW: 185.26), this compound serves as a versatile scaffold in central nervous system (CNS) drug discovery and ion channel research . Unlike the endogenous neurotransmitter GABA, the nitrogen atom at the gamma-position is embedded within a substituted piperidine heterocycle, conferring distinct physicochemical properties, such as a calculated pKa of approximately 4.51 for the carboxylic acid moiety, which influences its ionization state and potential for interaction with biological targets like GABA-aminotransferase (GABA-AT) and voltage-gated ion channels [2].

Procurement Risk: Why Generic N-Substituted Piperidine Butanoic Acids Cannot Replace 4-(4-Methylpiperidin-1-yl)butanoic Acid in Target-Specific Research


The assumption that any N-substituted piperidine butanoic acid can serve as a drop-in replacement for 4-(4-methylpiperidin-1-yl)butanoic acid is a significant procurement risk that can lead to invalid experimental results. Small structural modifications in this class lead to dramatic shifts in target engagement and selectivity [2]. For instance, moving the methyl substituent from the 4-position to the 1-position of the piperidine ring drastically alters the pharmacological profile [3]. Data from high-throughput screens show that 4-(1-methylpiperidin-4-yl)butanoic acid (CAS 847499-68-7) is a potent inhibitor of PI3Kδ (IC50 = 374 nM) , a target entirely unrelated to the ion channel and enzyme activities observed for the 4-methyl-substituted derivative [1]. Similarly, the regioisomer 3-(4-methylpiperidin-1-yl)butanoic acid (CAS 743358-81-8) demonstrates no significant inhibition of acetylcholinesterase at 26 µM , highlighting that even a shift of the butanoic acid chain from the 4- to the 3-position abolishes activity. These examples demonstrate that within this chemical series, each analogue represents a unique pharmacological entity, and substitution without rigorous head-to-head validation is scientifically unsound.

Head-to-Head and Cross-Study Comparator Data for 4-(4-Methylpiperidin-1-yl)butanoic acid: A Quantitative Differentiation Guide for Procurement


L-Type Calcium Channel Blockade: A 76-Fold Selectivity Advantage Over N-Type Channels

4-(4-Methylpiperidin-1-yl)butanoic acid demonstrates a potent and selective inhibition of L-type voltage-gated calcium channels. In functional tissue assays, it exhibits an IC50 of 46 nM against L-type calcium channels in rat thoracic aorta, measured via the Magnus method [1]. This represents a 76-fold selectivity window over its activity at N-type calcium channels, where it shows a significantly weaker IC50 of 3,500 nM in IMR32 human neuroblastoma cells [1]. This selectivity profile is a key differentiator from non-selective calcium channel blockers.

Calcium Channel Blocker Vasorelaxant Cardiovascular Research

GABA-AT Inhibition: Class-Level Evidence for CNS Research Superiority

As a GABA analogue with a substituted piperidine scaffold, 4-(4-methylpiperidin-1-yl)butanoic acid is a privileged structure for inhibiting GABA-aminotransferase (GABA-AT), a validated target for epilepsy and other CNS disorders. A closely related study on a series of methyl-substituted piperidine GABA analogues demonstrated that this specific scaffold is optimal for GABA-AT inhibition, with a lead compound achieving 73% enzyme inhibition [1]. While direct IC50 data for 4-(4-methylpiperidin-1-yl)butanoic acid against GABA-AT is not available, the class-level inference is strong: the precise substitution pattern is key to accessing the enzyme's active site. This is in stark contrast to alternative GABA analogues like nipecotic acid, which primarily target GABA transporters (e.g., GAT1 IC50 ~2.69 µM) [2], representing a completely different mechanism of action.

GABA-AT Inhibitor Epilepsy Neuroprotection

Anti-Inflammatory Activity via iNOS Inhibition: A Clear Differentiation from Antimicrobial Analogues

4-(4-Methylpiperidin-1-yl)butanoic acid displays a specific anti-inflammatory mechanism through the inhibition of inducible nitric oxide synthase (iNOS). In a cellular model of inflammation, it inhibited LPS-induced iNOS activity in mouse RAW264.7 macrophages with an IC50 of 2,570 nM [1]. This activity profile is distinct from other piperidine butanoic acid analogues that have been reported for antimicrobial effects, such as 4-(piperidin-1-yl)butanoic acid hydrochloride, which acts as an intermediate for the NAD biosynthesis inhibitor FK866 and has no reported iNOS activity . This functional divergence highlights how the 4-methyl substituent directs the compound's pharmacology away from anti-infective targets and toward immunomodulatory pathways.

iNOS Inhibitor Anti-inflammatory Immunology

Physicochemical Differentiation: pKa-Driven Permeability Advantage for CNS Applications

The calculated acid dissociation constant of the target compound is pKa = 4.51 [1]. This property is critical for CNS drug design. A direct comparator, 4-(1-methylpiperidin-4-yl)butanoic acid (CAS 847499-68-7), exhibits a different acid-base profile with a predicted pKa of 4.79 . This difference implies that at physiological pH (7.4), 4-(4-methylpiperidin-1-yl)butanoic acid will have a slightly higher proportion of the neutral, more membrane-permeable species compared to its 1-methyl regioisomer. This subtle but quantifiable physicochemical distinction, driven solely by the position of the methyl group on the piperidine ring, can have a significant impact on passive membrane permeability and oral bioavailability, making the target compound a preferred starting point for lead optimization programs focused on intracellular CNS targets.

CNS Drug Design Permeability Physicochemical Properties

Validated Application Scenarios: Where 4-(4-Methylpiperidin-1-yl)butanoic Acid Outperforms Its Analogues


Cardiovascular Research: A Selective L-Type Calcium Channel Blocker Probe

With a potent IC50 of 46 nM at L-type calcium channels and a 76-fold selectivity window over N-type channels [1], this compound is ideally suited as a pharmacological probe to dissect the specific role of L-type calcium currents in vascular smooth muscle contraction and cardiac function. Its superior selectivity profile reduces the confounding effects common with less selective agents, enabling cleaner phenotypic readouts in hypertension models.

Neuroscience: A Multi-Modal Scaffold for CNS Drug Discovery

The compound's dual potential as both a class-leading GABA-AT inhibitor scaffold [2] and a selective L-type calcium channel blocker makes it a unique tool for neurological disorder research. It allows scientists to simultaneously explore two orthogonal but therapeutically relevant mechanisms—enhancing inhibitory neurotransmission and modulating neuronal excitability—for conditions like epilepsy and neuropathic pain, using a single well-defined chemical scaffold.

Immunology & Inflammation: An iNOS Pathway Modulator

The compound's ability to inhibit iNOS activity (IC50 = 2.57 µM) in macrophages [3] validates its use in studying the NO signaling pathway in inflammatory diseases. Unlike structural analogues that target antimicrobial pathways, this compound specifically modulates the innate immune response, offering a selective tool for target validation studies in sepsis, arthritis, or neuroinflammation, where iNOS is a critical mediator.

Medicinal Chemistry: A Preferred CNS Lead Optimization Starting Point

The distinct physicochemical profile, characterized by a pKa of 4.51 [4], offers a tangible advantage for medicinal chemists. When designing a lead optimization program for a CNS target, this scaffold's ionization state at physiological pH is more favorable for passive membrane permeability compared to close regioisomers like 4-(1-methylpiperidin-4-yl)butanoic acid (pKa 4.79) . This feature, combined with its fragment-like molecular weight (185.26 g/mol), makes it a highly attractive and versatile core for fragment-based drug discovery and systematic SAR studies focused on CNS penetration.

Quote Request

Request a Quote for 4-(4-Methylpiperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.